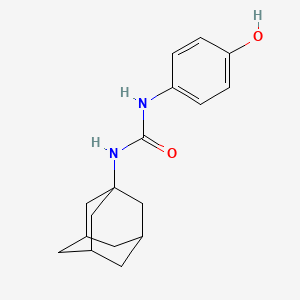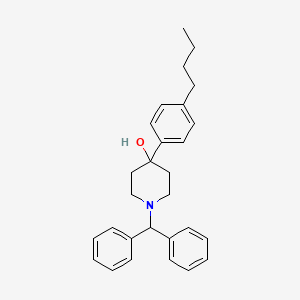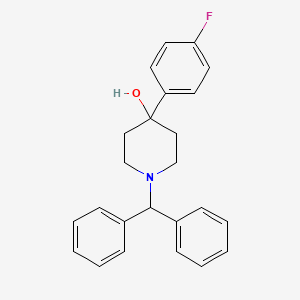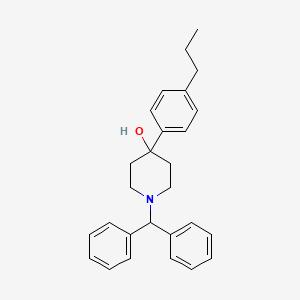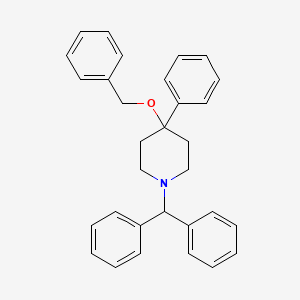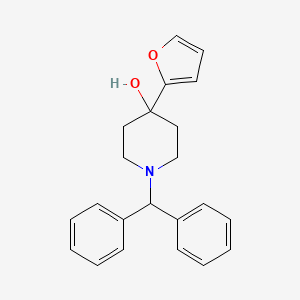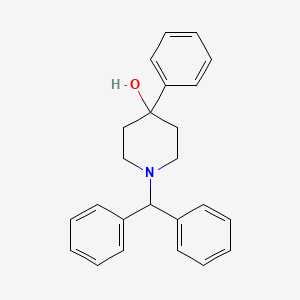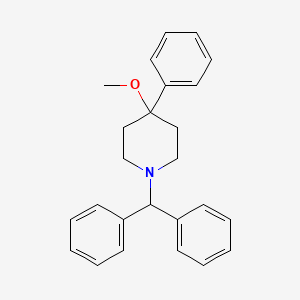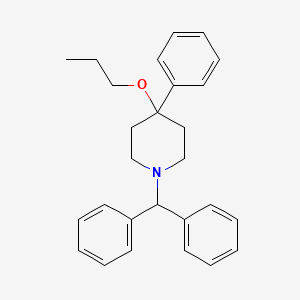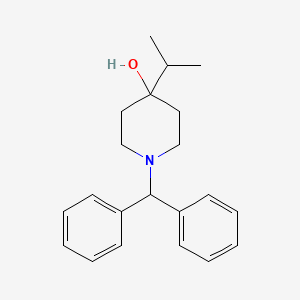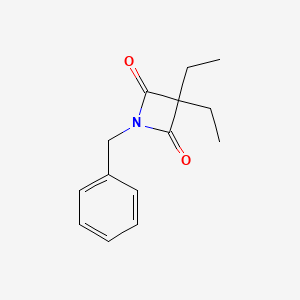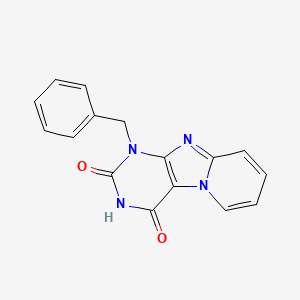
1-Benzyl-1H-1,3,4b,9-tetraaza-fluorene-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1H-1,3,4b,9-tetraaza-fluorene-2,4-dione is a complex organic compound with the molecular formula C24H17N7O This compound is known for its unique structure, which includes a tetraaza-fluorene core
Preparation Methods
The synthesis of 1-Benzyl-1H-1,3,4b,9-tetraaza-fluorene-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylamine with a suitable fluorene derivative under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
1-Benzyl-1H-1,3,4b,9-tetraaza-fluorene-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
1-Benzyl-1H-1,3,4b,9-tetraaza-fluorene-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 1-Benzyl-1H-1,3,4b,9-tetraaza-fluorene-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity. For example, it has been shown to interact with adenosine receptors, influencing cellular signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Benzyl-1H-1,3,4b,9-tetraaza-fluorene-2,4-dione can be compared with other similar compounds, such as:
1-Benzyl-1H-pyrazole-4-carboxylic acid: This compound shares a benzyl group but has a different core structure.
3-Allyl-1-benzyl-1H-1,3,4b,9-tetraaza-fluorene-2,4-dione: This compound has a similar tetraaza-fluorene core but with different substituents. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties
Properties
Molecular Formula |
C16H12N4O2 |
|---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
1-benzylpurino[7,8-a]pyridine-2,4-dione |
InChI |
InChI=1S/C16H12N4O2/c21-15-13-14(17-12-8-4-5-9-19(12)13)20(16(22)18-15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21,22) |
InChI Key |
JHTRSVKUCQEETB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NC2=O)N4C=CC=CC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


